3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluoro and iodo group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-iodobenzoic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with cyanogen bromide to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under palladium-catalyzed conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine would yield the corresponding amino derivative.
Scientific Research Applications
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Biology: It can be used as a probe to study biological processes due to its ability to form stable complexes with biomolecules
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-5-iodophenyl)acrylic acid
- 2-Fluoro-5-iodophenylboronic acid
- 3-(2-Fluoro-5-iodophenyl)pyrrolidine
Uniqueness
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C8H4FIN2O |
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Molecular Weight |
290.03 g/mol |
IUPAC Name |
3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4FIN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H |
InChI Key |
YIBCJXKZMHTTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C2=NOC=N2)F |
Origin of Product |
United States |
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